Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. This structure is substituted at the 4-position with a 4-fluorophenyl group and at the 3-position with an ethyl carboxylate ester. Such derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive molecules targeting kinases, receptors, and enzymes .
Properties
Molecular Formula |
C19H16FN3O3 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H16FN3O3/c1-2-26-18(25)15-16(11-7-9-12(20)10-8-11)23-14-6-4-3-5-13(14)21-19(23)22-17(15)24/h3-10,15-16H,2H2,1H3,(H,21,22,24) |
InChI Key |
NVIZSWGTPMZTPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction mixture is then subjected to esterification to obtain the final product .
Chemical Reactions Analysis
Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Scientific Research Applications
Chemical Synthesis and Development
Synthetic Pathways:
The synthesis of Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions that include the formation of the pyrimidine and benzimidazole rings. Common methods include:
- Condensation Reactions: These reactions are often used to form the core structure of the compound by condensing appropriate precursors under acidic or basic conditions.
- Cyclization Techniques: Cyclization is crucial for establishing the tetrahydropyrimidine framework.
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Aldehydes, amines | Acidic/Basic medium |
| 2 | Cyclization | Isocyanates | Heat/Pressure |
| 3 | Functionalization | Alkyl halides | Nucleophilic substitution |
Pharmacological Activities
Biological Evaluation:
Recent studies have highlighted the potential pharmacological activities of this compound. It has been investigated for various biological effects including:
- Anticancer Activity: this compound has shown promising results against several cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant cytotoxicity.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Industrial Applications
In addition to its pharmaceutical relevance, this compound is also being explored for its potential in industrial applications such as:
- Material Science: Its unique chemical structure allows for the development of novel materials with specific electronic properties.
Table 3: Industrial Applications Overview
| Application Area | Potential Use |
|---|---|
| Material Science | Development of conductive polymers |
| Agriculture | Potential use as agrochemicals |
Case Studies
Case Study 1: Anticancer Research
A recent study evaluated the efficacy of this compound in combination with existing chemotherapy agents. The results indicated enhanced cytotoxic effects when used synergistically with standard treatments for breast cancer.
Case Study 2: Green Chemistry Approaches
Research into green synthesis methods has demonstrated that this compound can be synthesized using environmentally friendly solvents and catalysts. This approach not only reduces waste but also enhances the overall yield of the synthesis process.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit enzymes such as topoisomerase and kinases, which play crucial roles in DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrimido[1,2-a]benzimidazole Derivatives
Key Observations:
- In contrast, the 4-nitrophenyl substituent (in the nitro analog) increases polarity but may reduce bioavailability due to steric bulk .
- Hydrogen Bonding: The 2-oxo and 3-carboxylate groups in the target compound enable hydrogen bonding, similar to the 2-carboxamide group in .
- Planarity: X-ray data for the nitro-trifluoromethyl analog shows a nearly planar fused ring system (max. deviation: 0.126 Å), stabilized by π-π stacking (interplanar distance: 3.27 Å) and C–H∙∙∙O/N hydrogen bonds . The fluorophenyl analog likely exhibits similar planarity but with altered intermolecular interactions due to fluorine’s smaller size.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Table 3: Reported Bioactivities of Analogs
Key Observations:
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15FN2O3
- Molecular Weight : 278.28 g/mol
- CAS Number : 5937-24-6
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Compounds derived from pyrimidine structures have shown activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant potential. In a study involving various derivatives:
- The structure-activity relationship demonstrated that certain modifications enhanced anticonvulsant activity significantly. For example, some compounds exhibited efficacy in models such as maximal electroshock seizure (MES) with effective doses (ED50) comparable to established anticonvulsants .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit specific enzymes involved in bacterial cell wall synthesis and neuroactive pathways.
- Modulation of Neurotransmitter Systems : Evidence suggests potential interactions with GABAergic and glutamatergic systems that may contribute to its anticonvulsant properties .
Study on Antimicrobial Efficacy
A study published in MDPI detailed the synthesis and biological evaluation of various pyrimidine derivatives. Among these derivatives:
- Ethyl 4-(4-fluorophenyl)-2-oxo derivatives demonstrated significant antibacterial activity against clinical strains of bacteria .
Anticonvulsant Evaluation
In a pharmacological evaluation involving animal models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
